mTOR inhibitor-8
Overview
Description
MTOR inhibitor-8 is a useful research compound. Its molecular formula is C24H19ClN4OS and its molecular weight is 447.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Cancer Therapy
mTOR inhibitors, including mTOR inhibitor-8, have been extensively researched for their role in cancer therapy. The mTOR pathway is a critical effector in cell-signaling pathways commonly deregulated in human cancers, suggesting that mTOR inhibitors could be useful in oncology (Guertin & Sabatini, 2007). Furthermore, they have shown promise in treating a variety of cancers, including renal cell carcinoma and mantle-cell lymphoma (Faivre, Kroemer, & Raymond, 2006).
Potential Anti-Aging Therapeutic
mTOR inhibitors are also being studied as potential anti-aging therapeutics. Rapamycin, a specific mTOR inhibitor, has shown to extend both mean and maximum life spans in long-lived, genetically heterogeneous mice, highlighting the potential for mTOR-targeted therapy in aging (Lamming, Ye, Sabatini, & Baur, 2013).
Role in Immune Regulation
mTOR inhibitors have a master regulatory role in the innate immune system. Their inhibition promotes proinflammatory cytokines and boosts MHC antigen presentation via autophagy in monocytes/macrophages and dendritic cells, placing mTOR in a complex immunoregulatory context (Säemann, Haidinger, Hecking, Hörl, & Weichhart, 2009).
Neurological Disease Treatment
mTOR inhibitors have shown clinical benefits in some neurological disorders, such as tuberous sclerosis complex, and are being considered for clinical trials in epilepsy, autism, dementia, traumatic brain injury, and stroke (Crino, 2016).
Autophagy Regulation
mTOR, a serine/threonine kinase, is a master regulator of cellular metabolism and plays a crucial role in regulating autophagy. The clinical implications of mTOR inhibitors in disease treatment, especially in the context of autophagy regulation, are significant (Young Chul Kim & Guan, 2015).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-pyridin-4-yl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4OS/c1-30-20-8-4-18(5-9-20)23-14-21(16-2-6-19(25)7-3-16)28-29(23)24-27-22(15-31-24)17-10-12-26-13-11-17/h2-13,15,23H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYORGGAMBAZQIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=NC(=CS3)C4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mTOR inhibitor-8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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